4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

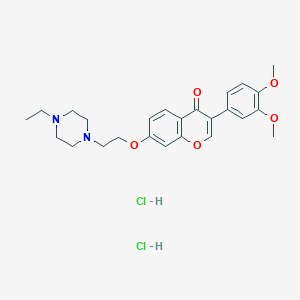

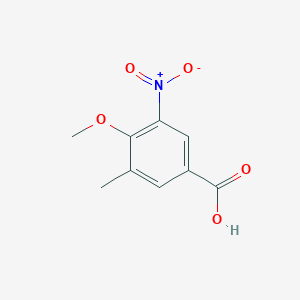

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H12ClN3 . It belongs to the class of compounds known as aminopyrimidines .

Synthesis Analysis

The synthesis of 4,6-substituted di-(phenyl)pyrimidin-2-amines, which are structurally similar to 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine, has been reported in the literature . These compounds were synthesized by reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine consists of a pyrimidine ring substituted with a chlorine atom at the 4th position and a 2-methylpropyl group at the 6th position . The molecular weight of this compound is 185.65 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine have not been reported, similar compounds such as 2-aminopyrimidines have been studied for their reactivity . For instance, 2-Amino-4-chloro-6-methylpyrimidine was used to study the influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group .Physical And Chemical Properties Analysis

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine is a solid compound with a molecular weight of 185.65 . In the crystal structure of a similar compound, 2-Chloro-6-methylpyrimidin-4-amine, molecules are linked by pairs of N-H⋯N hydrogen bonds, forming inversion dimers .科学的研究の応用

Synthesis and Characterization

Studies have focused on the synthesis and characterization of derivatives related to 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine, demonstrating their potential in creating complex heterocyclic compounds. For instance, research on the synthesis of stable betainic pyrimidinaminides and self-complementary betainic guanine model compounds reveals the compound's utility in nucleophilic substitution reactions and its role in modeling biologically significant molecules present in RNA (Schmidt, 2002) (SchmidtAndreas & KindermannMarkus Karl, 2001).

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives showing potential antimicrobial and antifungal activities. For example, the synthesis of new classes of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines has been explored for their antibacterial properties, indicating that certain derivatives can serve as valuable antibacterial agents (Etemadi et al., 2016).

Corrosion Inhibition

The compound and its derivatives have also been investigated for their efficacy as corrosion inhibitors for metals in acidic environments. This application is crucial in industrial settings to prevent metal degradation. A study on pyrimidinic Schiff bases demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions (Ashassi-Sorkhabi et al., 2005).

Chemical Reactivity and Synthesis of Complex Molecules

Research on the chemical reactivity of this compound has led to the synthesis of complex molecules with potential biological activities. This includes the synthesis of various heterocyclic systems and the investigation of their reactivity towards different chemical reagents, offering insights into the construction of novel compounds with potential pharmacological applications (Farouk et al., 2021).

Structural Analysis and Crystallography

Studies have also delved into the structural analysis and crystallography of derivatives, providing valuable information on their molecular and crystal structures. This information is crucial for understanding the compound's interactions at the molecular level, which is fundamental in drug design and materials science (Trilleras et al., 2009).

特性

IUPAC Name |

4-chloro-6-(2-methylpropyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-5(2)3-6-4-7(9)12-8(10)11-6/h4-5H,3H2,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRCLEYGFYRYLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NC(=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2632436.png)

![2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2632444.png)

![3-methyl-N-{6-[4-(thiomorpholin-4-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2632445.png)

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632449.png)

![5-((2-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632450.png)

![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2632451.png)

![3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2632453.png)

![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)